molecular formula C14H8N3O2- B11048032 3,4-Dicyano-6-(4-methoxyphenyl)pyridin-2-olate

3,4-Dicyano-6-(4-methoxyphenyl)pyridin-2-olate

Cat. No.: B11048032
M. Wt: 250.23 g/mol
InChI Key: URFLWLCGNMVPTP-UHFFFAOYSA-M
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Description

3,4-Dicyano-6-(4-methoxyphenyl)-2-pyridinol is a compound of interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with cyano groups at the 3 and 4 positions, and a methoxyphenyl group at the 6 position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dicyano-6-(4-methoxyphenyl)-2-pyridinol typically involves the reaction of 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate. The reaction is carried out in a solvent such as dimethylformamide (DMF) in the presence of a base like cesium carbonate. The reaction conditions are optimized to achieve high yields, typically ranging from 72% to 83% .

Industrial Production Methods

While specific industrial production methods for 3,4-dicyano-6-(4-methoxyphenyl)-2-pyridinol are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, maintaining stringent control over reaction conditions, and employing purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dicyano-6-(4-methoxyphenyl)-2-pyridinol undergoes various chemical reactions, including:

    Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

    Condensation Reactions: The methoxyphenyl group can participate in condensation reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of 3,4-dicyano-6-(4-methoxyphenyl)-2-pyridinol include bases like cesium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMF, chloroform, or methanol under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3,4-Dicyano-6-(4-methoxyphenyl)-2-pyridinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dicyano-6-(4-methoxyphenyl)-2-pyridinol involves its interaction with molecular targets through its functional groups. The cyano groups can form hydrogen bonds and participate in electron transfer processes, while the methoxyphenyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dicyano-6-(4-methoxyphenyl)-2-pyridinol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and optical properties

Properties

Molecular Formula

C14H8N3O2-

Molecular Weight

250.23 g/mol

IUPAC Name

3,4-dicyano-6-(4-methoxyphenyl)pyridin-2-olate

InChI

InChI=1S/C14H9N3O2/c1-19-11-4-2-9(3-5-11)13-6-10(7-15)12(8-16)14(18)17-13/h2-6H,1H3,(H,17,18)/p-1

InChI Key

URFLWLCGNMVPTP-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C#N)C#N)[O-]

Origin of Product

United States

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